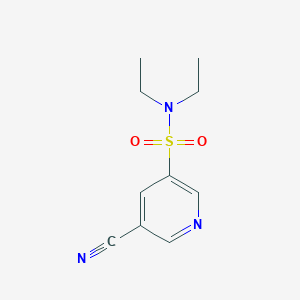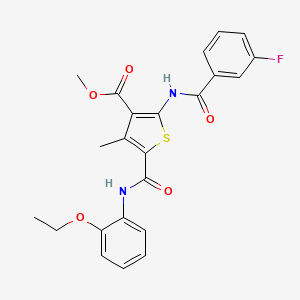![molecular formula C30H47Cl2N5O7S B12078018 1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH 032 amide-PEG3-amine is a functionalized von-Hippel-Lindau protein ligand. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound incorporates an E3 ligase ligand and a polyethylene glycol linker, making it ready for conjugation to a target protein ligand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-PEG3-amine involves multiple steps, starting with the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:
Functionalization of von-Hippel-Lindau Ligand: The von-Hippel-Lindau ligand is functionalized with a terminal carboxyl group.
PEG Linker Attachment: A polyethylene glycol linker is attached to the functionalized von-Hippel-Lindau ligand.
Amine Conjugation: The final step involves the conjugation of an amine group to the PEG linker
Industrial Production Methods
Industrial production methods for VH 032 amide-PEG3-amine are not widely documented. the synthesis generally follows the same multi-step process as described above, with optimization for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
VH 032 amide-PEG3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The PEG linker allows for conjugation to other molecules, such as target protein ligands.
Common Reagents and Conditions
Reagents: Common reagents include carboxyl-activated von-Hippel-Lindau ligand, polyethylene glycol, and amine-containing compounds.
Conditions: Typical conditions involve mild temperatures and neutral pH to maintain the integrity of the functional groups.
Major Products
The major product formed from these reactions is the VH 032 amide-PEG3-amine itself, which is used as a building block for further conjugation in PROTAC development .
Wissenschaftliche Forschungsanwendungen
VH 032 amide-PEG3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Facilitates the targeted degradation of specific proteins within cells.
Medicine: Potential therapeutic applications in cancer treatment by degrading oncogenic proteins.
Industry: Utilized in the development of novel drug delivery systems .
Wirkmechanismus
VH 032 amide-PEG3-amine exerts its effects by hijacking the von-Hippel-Lindau E3 ubiquitin ligase component. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VH 032 amide-PEG2-acid: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG1-CO2H: Another PROTAC building block with a different ligand and linker structure.
Uniqueness
VH 032 amide-PEG3-amine is unique due to its specific combination of the von-Hippel-Lindau ligand, PEG3 linker, and terminal amine group. This combination allows for efficient conjugation and targeted protein degradation, making it a valuable tool in PROTAC research and development .
Eigenschaften
Molekularformel |
C30H47Cl2N5O7S |
|---|---|
Molekulargewicht |
692.7 g/mol |
IUPAC-Name |
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H |
InChI-Schlüssel |
JUGLITFMQVMQDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


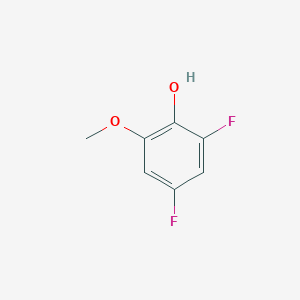
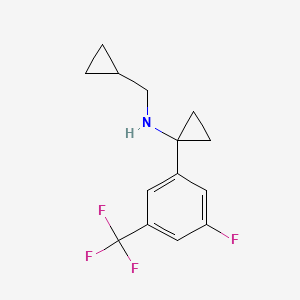

amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)
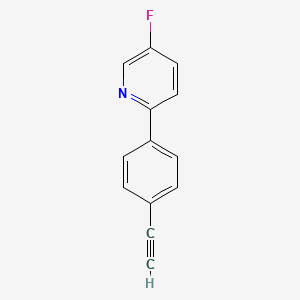
![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
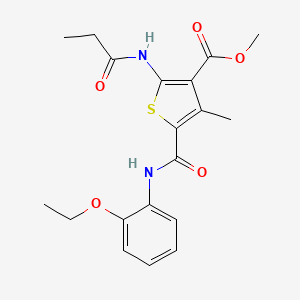
![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)

